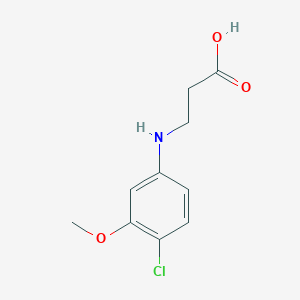![molecular formula C14H18N2O B11876545 8-Quinolinol, 7-[(diethylamino)methyl]- CAS No. 77895-34-2](/img/structure/B11876545.png)
8-Quinolinol, 7-[(diethylamino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((Diethylamino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the diethylamino group at the 7-position enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
7-((Diethylamino)methyl)quinolin-8-ol can be synthesized via the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with formaldehyde and diethylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 7-((Diethylamino)methyl)quinolin-8-ol follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
化学反応の分析
Types of Reactions
7-((Diethylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-((Diethylamino)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the extraction and separation of metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-((Diethylamino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can disrupt various biological processes. In antimicrobial applications, it interferes with the metal-dependent enzymes in microorganisms, leading to their inhibition. In anticancer applications, it can induce apoptosis in cancer cells by disrupting metal ion homeostasis .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
7-((Dimethylamino)methyl)quinolin-8-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.
5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol: Contains additional chlorine substituents, enhancing its reactivity.
Uniqueness
7-((Diethylamino)methyl)quinolin-8-ol is unique due to the presence of the diethylamino group, which enhances its lipophilicity and biological activity. This makes it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs .
特性
CAS番号 |
77895-34-2 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
7-(diethylaminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H18N2O/c1-3-16(4-2)10-12-8-7-11-6-5-9-15-13(11)14(12)17/h5-9,17H,3-4,10H2,1-2H3 |
InChIキー |
ZDKKFSNLZTZYRN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C2=C(C=CC=N2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)
![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)
![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)





![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)

